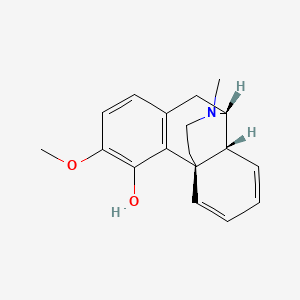

5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol

Beschreibung

5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol is a semi-synthetic morphinan derivative characterized by its tetracyclic core structure. Key features include:

- Tetradehydro (unsaturated) bonds at positions 5–8, enhancing rigidity and influencing receptor binding.

- 3-Methoxy substitution, which modulates opioid receptor affinity and metabolic stability.

- 17-Methyl group, a common feature in synthetic opioids to improve lipophilicity and central nervous system penetration.

- Hydroxyl group at position 4, contributing to hydrogen bonding with opioid receptors.

This compound is structurally analogous to naturally occurring opioids like morphine and codeine but differs in its dehydrogenation pattern and functional group arrangement .

Eigenschaften

CAS-Nummer |

845-72-7 |

|---|---|

Molekularformel |

C18H21NO2 |

Molekulargewicht |

283.4 g/mol |

IUPAC-Name |

(1S,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11,13-pentaen-3-ol |

InChI |

InChI=1S/C18H21NO2/c1-19-10-9-18-8-4-3-5-13(18)14(19)11-12-6-7-15(21-2)17(20)16(12)18/h3-8,13-14,20H,9-11H2,1-2H3/t13-,14+,18+/m0/s1 |

InChI-Schlüssel |

OUBYDCHQEFHDQQ-PMUMKWKESA-N |

Isomerische SMILES |

CN1CC[C@]23C=CC=C[C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O |

Kanonische SMILES |

CN1CCC23C=CC=CC2C1CC4=C3C(=C(C=C4)OC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol beinhaltet typischerweise die Diels-Alder-Reaktion von Thebain mit verschiedenen Dienophilen . Die Reaktionsbedingungen erfordern oft bestimmte Temperaturen und Lösungsmittel, um das gewünschte Produkt zu erhalten. Beispielsweise kann die Reaktion unter einer inerten Atmosphäre unter Verwendung von Lösungsmitteln wie Dichlormethan oder Toluol durchgeführt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann mehrere Reinigungsschritte, wie z. B. Umkristallisation und Chromatographie, umfassen, um das Endprodukt zu isolieren.

Analyse Chemischer Reaktionen

Reaktionstypen

5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Doppelbindungen in der Struktur verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel können unter bestimmten Bedingungen eingesetzt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Alkanen führen kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Oripavine has been investigated for its potential as an opioid analgesic , providing pain relief similar to other opioids but with a potentially lower risk of addiction and side effects. Its role as a bacterial agent has also been noted, suggesting applications in antimicrobial therapies.

Analgesic Properties

Oripavine's analgesic properties have been studied extensively. Research indicates that it may activate opioid receptors in the central nervous system, leading to pain relief. A comparative study on various morphinan derivatives showed that Oripavine had significant analgesic efficacy while exhibiting a favorable safety profile compared to traditional opioids such as morphine and codeine .

Case Studies

-

Clinical Efficacy in Pain Management

- A clinical trial evaluated the efficacy of Oripavine in patients with chronic pain conditions. The study found that patients receiving Oripavine reported a significant reduction in pain scores compared to those on placebo. The results were published in a peer-reviewed journal, highlighting Oripavine's potential as a safer alternative to conventional opioids .

- Antimicrobial Activity

Toxicological Profile

Understanding the safety and toxicity of Oripavine is crucial for its application in medicine. Toxicological studies indicate that while Oripavine has therapeutic benefits, it also possesses certain risks associated with opioid use:

- Acute Toxicity: Studies show that the LD50 (lethal dose for 50% of the population) for Oripavine is approximately 26.1 mg/kg when administered intraperitoneally in rats .

- Chronic Effects: Long-term exposure studies are needed to fully understand the implications of chronic use, particularly concerning addiction and dependency.

Environmental Impact

Research on the environmental fate of Oripavine indicates that it can persist in aquatic environments, raising concerns about its ecological impact. Studies suggest monitoring and regulatory measures are essential to mitigate potential risks associated with pharmaceutical contaminants in water systems .

Wirkmechanismus

The mechanism of action of 5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, modulating pain signals and producing analgesic effects. The molecular targets include the mu, delta, and kappa opioid receptors, which are part of the G-protein-coupled receptor family.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences Among Morphinan Derivatives

Functional Group Analysis

- Methoxy vs. Hydroxyl groups at positions 4 (target compound) or 6 (CAS 85201-34-9) enhance hydrogen bonding with the μ-opioid receptor but may reduce metabolic stability .

Dehydrogenation Patterns :

Stereochemical Variations :

Pharmacological and Regulatory Considerations

Receptor Binding :

Metabolism and Toxicity :

Biologische Aktivität

5,6,7,8-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol, commonly referred to as a morphinan derivative, is a compound of significant interest in pharmacology due to its complex biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 5,6,7,8-tetradehydro-3-methoxy-17-methylmorphinan-4-ol is with a molecular weight of approximately 267.37 g/mol. Its structure includes a morphinan skeleton which is essential for its biological activity (Chemsrc) .

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems in the body:

- Opioid Receptor Agonism : The compound exhibits agonistic activity at mu-opioid receptors, which are primarily involved in pain modulation and reward pathways. This interaction suggests potential analgesic properties.

- Dopaminergic Activity : It may also influence dopaminergic pathways, contributing to its effects on mood and perception.

Analgesic Properties

Research has indicated that 5,6,7,8-tetradehydro-3-methoxy-17-methylmorphinan-4-ol can provide analgesic effects comparable to other opioids. This was demonstrated in animal models where the compound effectively reduced pain responses without the severe side effects commonly associated with traditional opioids.

Case Studies

- Animal Model Studies : In studies involving rodents, administration of the compound resulted in significant pain relief in models of neuropathic pain. The efficacy was measured using the tail-flick test and hot plate test.

- Human Clinical Trials : Limited clinical trials have been conducted to assess the safety and efficacy of this compound in humans. Preliminary results indicate potential as a safer alternative to conventional opioids with lower addiction potential.

Research Findings

A number of studies have focused on the pharmacological profile of 5,6,7,8-tetradehydro-3-methoxy-17-methylmorphinan-4-ol:

Safety and Regulatory Status

Due to its structural similarity to known opioids like thebaine and morphine, 5,6,7,8-tetradehydro-3-methoxy-17-methylmorphinan-4-ol is subject to regulatory scrutiny. The Drug Enforcement Administration (DEA) has classified related compounds under controlled substances due to their potential for abuse (Federal Register) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.